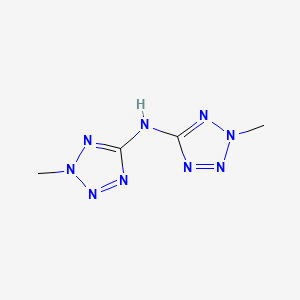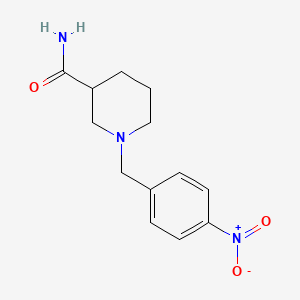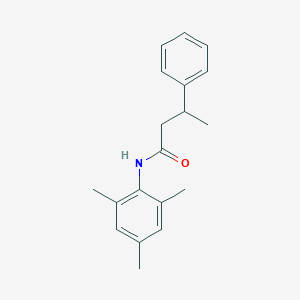
2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine, also known as MTA, is a synthetic compound that has been widely studied for its potential applications in scientific research. MTA belongs to the class of tetrazole-based compounds, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine is not fully understood. However, studies have shown that 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine has also been shown to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumors in animal models. In addition, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine has been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against neuronal damage in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine in lab experiments is its versatility. 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine can be used in a wide range of experimental systems, including cell culture, animal models, and in vitro assays. 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine is also relatively stable and easy to handle, making it a convenient tool for scientific research. However, one of the main limitations of using 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine in lab experiments is its relatively low solubility in water, which can limit its bioavailability and effectiveness in certain experimental systems.
Future Directions
There are many potential future directions for research on 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine. One area of interest is the development of more efficient synthesis methods for 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine, which could improve its availability and reduce its cost. Another area of interest is the development of new derivatives of 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine with improved biological activity and selectivity. Finally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine and its potential applications in the treatment of various diseases.
Synthesis Methods
2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methyl-2H-tetrazol-5-amine with 2-methyl-2H-tetrazol-5-carboxylic acid under appropriate conditions. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-methyl-N-(2-methyltetrazol-5-yl)tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N9/c1-12-8-3(6-10-12)5-4-7-11-13(2)9-4/h1-2H3,(H,5,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSZJBKYZFIIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC2=NN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-2H-tetrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5210064.png)
![5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5210070.png)
![methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5210075.png)

![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)

![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5210109.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5210117.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-indanecarboxamide](/img/structure/B5210130.png)
![N-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5210138.png)

![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B5210151.png)
